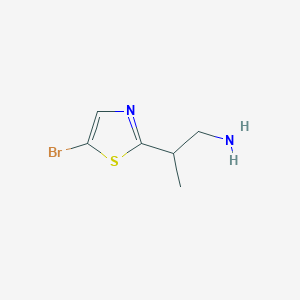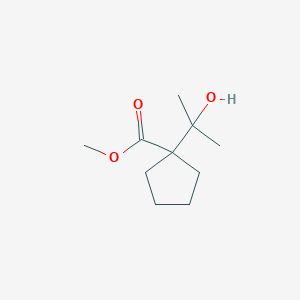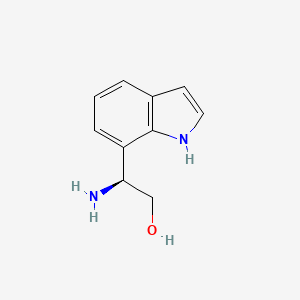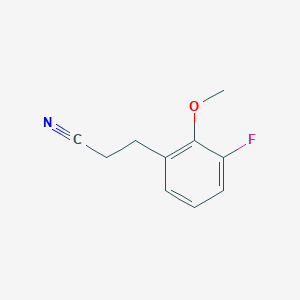
N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamidedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamidedihydrochloride is a chemical compound with a molecular weight of 233.72 g/mol . It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamidedihydrochloride typically involves the reaction of 1,3-thiazole with pyrrolidine-2-carboxamide under specific conditions. One common method includes the esterification of an acid with methanol, followed by boiling in 2-propanol with hydrazine monohydrate . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of advanced techniques such as microwave irradiation and one-pot multicomponent reactions . These methods are designed to optimize the yield and reduce the production time, making the process more efficient and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamidedihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may require the presence of a catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while substitution reactions may produce various substituted thiazole derivatives .
Aplicaciones Científicas De Investigación
N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamidedihydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamidedihydrochloride involves its interaction with specific molecular targets and pathways. For example, thiazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact mechanism may vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug.
Uniqueness
N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamidedihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C8H13Cl2N3OS |
|---|---|
Peso molecular |
270.18 g/mol |
Nombre IUPAC |
N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C8H11N3OS.2ClH/c12-7(6-2-1-3-9-6)11-8-10-4-5-13-8;;/h4-6,9H,1-3H2,(H,10,11,12);2*1H |
Clave InChI |
RKSNUAKTVDTWQJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C(=O)NC2=NC=CS2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Tert-butyl 9-(1,2-thiazol-4-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13611800.png)




